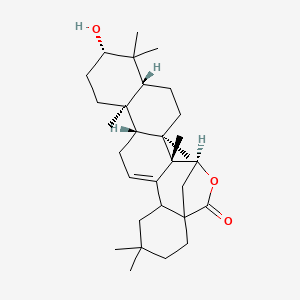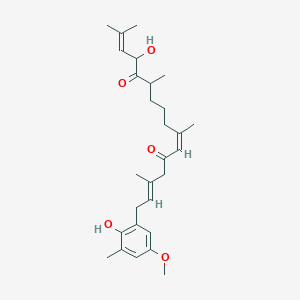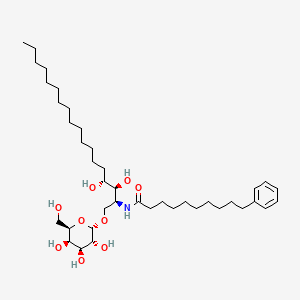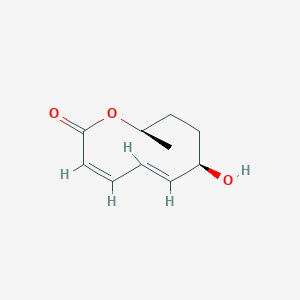
Stagonolide E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stagonolide E is a natural product found in Cirsium arvense and Stagonospora cirsii with data available.
Aplicaciones Científicas De Investigación
Synthesis of Stagonolide E
- The first total synthesis of this compound, utilizing key reactions like Jacobsen's kinetic resolution and Sharpless epoxidation, was described, indicating a method to create this compound from basic starting materials (Sabitha et al., 2010).
- An efficient and highly stereoselective synthesis method for this compound, starting from hexane-1,6-diol, was developed. This method employed several key steps like MacMillan α-hydroxylation and Horner Wadsworth Emmons olefination (Rajaram et al., 2015).
Phytotoxic Properties
- This compound belongs to a group of compounds known as nonenolides, produced by the fungus Stagonospora cirsii. These compounds, including this compound, have been studied for their phytotoxic properties, which could have applications in bioherbicide development (Evidente et al., 2008).
- A study on structure-activity relationships of phytotoxic natural 10-membered lactones, including this compound, revealed insights into the structural features affecting their biological activity. This research aids in understanding the potential use of these compounds in natural product-derived pesticides (Dalinova et al., 2021).
Biological Evaluation
- The biological activities of this compound and its analogs were evaluated, highlighting their potential in various applications like antimicrobial and cytotoxic properties. This research indicates the broader scope of application for this compound beyond its phytotoxic effects (Perepogu et al., 2009).
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(2R,5R,6E,8Z)-5-hydroxy-2-methyl-2,3,4,5-tetrahydrooxecin-10-one |
InChI |
InChI=1S/C10H14O3/c1-8-6-7-9(11)4-2-3-5-10(12)13-8/h2-5,8-9,11H,6-7H2,1H3/b4-2+,5-3-/t8-,9+/m1/s1 |
Clave InChI |
SEURXENDYJJSDO-DKWSLFAKSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](/C=C/C=C\C(=O)O1)O |
SMILES |
CC1CCC(C=CC=CC(=O)O1)O |
SMILES canónico |
CC1CCC(C=CC=CC(=O)O1)O |
Sinónimos |
stagonolide E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



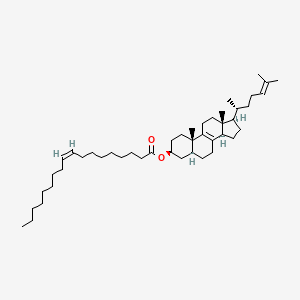

![4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid](/img/structure/B1263493.png)
![5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B1263494.png)
![2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)
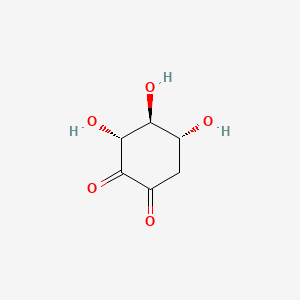
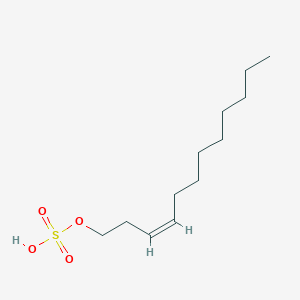

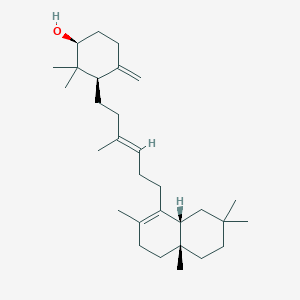
![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
